N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide
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Overview
Description
N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide typically involves a multi-step process. One common method starts with the condensation of N-methylisatin with 2,2,2-trifluoroethylamine, followed by a series of reactions to introduce the pyrrolidine and benzamide groups . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide include:
- (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
- (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structure, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(Z)-5-oxo-5-phenyl-3-pyrrolidin-1-ylpent-2-enoyl]benzamide |
InChI |
InChI=1S/C22H22N2O3/c25-20(17-9-3-1-4-10-17)15-19(24-13-7-8-14-24)16-21(26)23-22(27)18-11-5-2-6-12-18/h1-6,9-12,16H,7-8,13-15H2,(H,23,26,27)/b19-16- |
InChI Key |
HGANLPSJTAWUJB-MNDPQUGUSA-N |
Isomeric SMILES |
C1CCN(C1)/C(=C\C(=O)NC(=O)C2=CC=CC=C2)/CC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)C(=CC(=O)NC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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